

# Certificate of analysis for (S)-(+)-2-Phenylbutyric acid reference standard

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## Compound of Interest

Compound Name: (S)-(+)-2-Phenylbutyric acid

Cat. No.: B1363286

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## A Comparative Guide to (S)-(+)-2-Phenylbutyric Acid Reference Standards

For researchers, scientists, and professionals in drug development, the selection of a high-quality reference standard is a critical foundational step for ensuring the accuracy and validity of analytical data. This guide provides a comprehensive comparison of **(S)-(+)-2-Phenylbutyric acid** reference standards, offering insights into key quality attributes and the analytical methodologies used for their certification.

## Comparison of Reference Standard Specifications

When evaluating a Certificate of Analysis (CoA) for a chemical reference standard, several key parameters must be scrutinized. While specific batch data will vary, the following table summarizes typical specifications for **(S)-(+)-2-Phenylbutyric acid** and a common alternative, the racemic 2-Phenylbutyric acid, based on information provided by major suppliers. This comparison highlights the critical differences researchers should consider.

Feature	(S)-(+)-2-Phenylbutyric Acid Reference Standard	Racemic 2-Phenylbutyric Acid Certified Reference Material
Purity (Assay)	Typically ≥99%	Typically ≥98%
Enantiomeric Purity	High enantiomeric excess (e.e.), specific value to be stated on CoA	Not applicable (racemic mixture)
Optical Rotation	Specific rotation value provided (e.g., $[\alpha]D +92^\circ$ )[1]	Not applicable
Identity Confirmation	Confirmed by techniques such as $^1\text{H}$ NMR, Mass Spectrometry	Confirmed by techniques such as $^1\text{H}$ NMR, Mass Spectrometry
Residual Solvents	Levels of residual solvents determined by Gas Chromatography (GC)	Levels of residual solvents determined by Gas Chromatography (GC)
Accreditation	Often supplied with traceability to primary standards	Often a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025[2][3]
Intended Use	Chiral identification and quantification, stereospecific assays	General quantitative analysis, method development for achiral methods

## Experimental Protocols

Detailed and validated experimental protocols are the bedrock of a reliable Certificate of Analysis. Below are methodologies for key experiments typically performed to certify a reference standard of **(S)-(+)-2-Phenylbutyric acid**.

### Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is paramount for a chiral reference standard. Chiral HPLC is the most common technique for this analysis.

- Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of 2-Phenylbutyric acid to determine the enantiomeric excess of the (S)-(+)- form.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is often effective for separating enantiomers of phenyl-substituted carboxylic acids.
- Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A study on related compounds successfully used a mobile phase with 40% methanol for 2-phenylbutyric acid.[\[4\]](#)
- Sample Preparation: A dilute solution of the reference standard is prepared in the mobile phase.
- Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The peak areas are used to calculate the enantiomeric excess (% ee).

## Assay and Impurity Profile by $^1\text{H}$ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and determining the purity of a reference standard.

- Objective: To confirm the chemical structure of **(S)-(+)-2-Phenylbutyric acid** and to quantify its purity against a certified internal standard (qNMR).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A precisely weighed amount of the **(S)-(+)-2-Phenylbutyric acid** reference standard and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).

- Data Acquisition: A quantitative  $^1\text{H}$  NMR spectrum is acquired. Key parameters include a sufficient relaxation delay to ensure full signal recovery for accurate integration.
- Analysis: The purity of the analyte is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a known signal from the certified internal standard. The chemical shifts and coupling patterns are also analyzed to confirm that they are consistent with the structure of 2-Phenylbutyric acid.

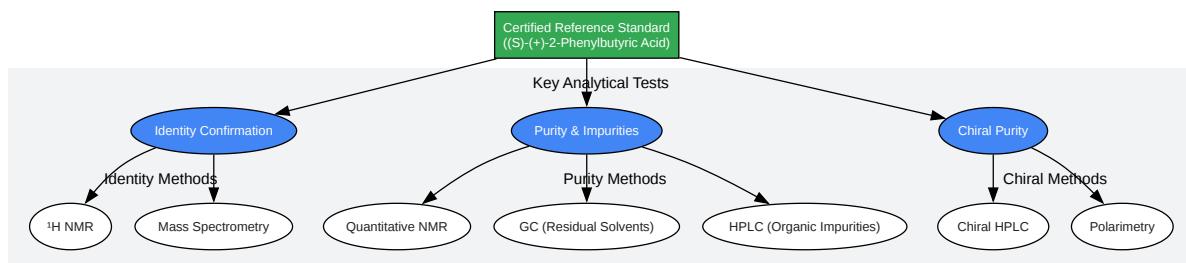
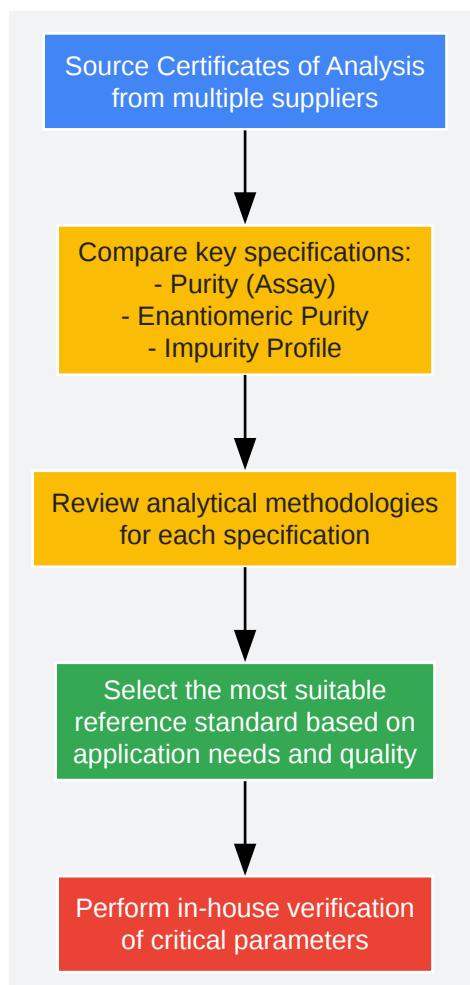
## Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents from the manufacturing process are critical impurities that must be controlled.

- Objective: To identify and quantify any residual organic solvents present in the reference standard material.
- Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
- Column: A column with a phase suitable for separating common organic solvents, such as a DB-624 or equivalent, is typically used.<sup>[1]</sup>
- Carrier Gas: Nitrogen or Helium.
- Sample Preparation: A known amount of the reference standard is dissolved in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.
- Analysis: The vial is heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents present.

## Visualizing the Workflow and Analytical Hierarchy

To better understand the processes involved in comparing and certifying reference standards, the following diagrams are provided.



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